molecular formula C5H11NOSi B1589929 Trimethylsilylmethylisocyanate CAS No. 14283-35-3

Trimethylsilylmethylisocyanate

Cat. No.: B1589929
CAS No.: 14283-35-3
M. Wt: 129.23 g/mol
InChI Key: QTXRJCHTPLNKKZ-UHFFFAOYSA-N
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Description

Trimethylsilylmethylisocyanate is a chemical compound with the molecular formula C5H11NOSi and a molecular weight of 129.23 . It is primarily used for research and development purposes .


Molecular Structure Analysis

This compound has a molecular formula of C5H11NOSi . The specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

Trimethylsilyl compounds, such as this compound, are often used in organic synthesis . They can make compounds more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.396 . It has a boiling point of 90-92 °C and a density of 0.851 g/mL at 25 °C .

Scientific Research Applications

Kinetic Investigations in Polyurethane Production

Trimethylsilylmethylisocyanate, through derivatives and related compounds, plays a critical role in polyurethane production. The kinetic behavior of trimethylolpropane (TMP) with diisocyanates, including aromatic and aliphatic types, has been analyzed to understand the reaction rates and effects of isocyanate addition. This knowledge is crucial for optimizing the production of polyurethanes, which are used in various applications from coatings to foam (Möller & Moritz, 2006).

Advancements in Heterocycle Synthesis

The compound has facilitated the development of efficient approaches for heterocycle synthesis, demonstrating its utility in organic synthesis. A notable application includes the copper-catalyzed intermolecular trifluoromethylthiocyanation of alkenes, using trimethylsilyl isothiocyanate as a thiocyanating agent. This method allows for the synthesis of CF3-containing thiocyanates, showcasing the compound's role in introducing functional groups into organic molecules (Liang et al., 2015).

Application in Catalysis

This compound and its derivatives have been identified as effective catalysts in various chemical reactions. For example, hexamethyldisilazane (HMDS) catalyzes the trimerization of isocyanates, indicating that trimethylsilyl derivatives can significantly influence the course of chemical reactions by acting as catalysts or activators. This catalytic activity is vital for creating polymers and other materials with specific properties (Román et al., 2011).

Role in Material Science

The compound has been instrumental in material science, particularly in the modification of surfaces and polymers. Trimethylsilylation of cellulose in ionic liquids, using hexamethyldisilazane, demonstrates the compound's utility in chemical modifications to enhance material properties. This process has implications for creating materials with altered solubility, reactivity, and mechanical properties (Mormann & Wezstein, 2009).

Enhancing Organic Synthesis

Its use extends to facilitating organic synthesis reactions, as seen in the synthesis of BN-heteroacenes and the development of new materials. The introduction of trimethylsilyl groups can improve the efficiency and selectivity of synthetic routes, leading to compounds with potential applications in electronics, photonics, and as pharmaceutical intermediates (Wang et al., 2015).

Safety and Hazards

Trimethylsilylmethylisocyanate is classified as having acute toxicity, both orally and dermally . It can cause skin and eye irritation and may be harmful if inhaled . It is advised to handle this compound with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, or vapors .

Mechanism of Action

Target of Action

Trimethylsilylmethylisocyanate is a versatile reactive organic isocyanate . It primarily targets primary amines, Grignard reagents, and organo-lithiums . These targets play a crucial role in various chemical reactions, serving as nucleophiles that can react with the isocyanate group in this compound.

Mode of Action

This compound interacts with its targets through a process known as carbamoylation . In this process, the isocyanate group in this compound reacts with the nucleophilic amines, Grignard reagents, or organo-lithiums to form carbamoyl derivatives . This interaction results in the formation of new chemical compounds.

Biochemical Pathways

It is known that the compound plays a role in the synthesis of primary amines from grignard reagents or organo-lithiums . This suggests that this compound may influence pathways involving these compounds.

Pharmacokinetics

It is known that the compound has a boiling point of 90-92°c and a density of 0851 g/mL at 25°C . These properties may influence the compound’s bioavailability and its distribution within a system.

Result of Action

The primary result of this compound’s action is the formation of carbamoyl derivatives . These derivatives are formed when this compound reacts with amines, Grignard reagents, or organo-lithiums. The formation of these new compounds can have various molecular and cellular effects, depending on the specific derivatives formed and their subsequent reactions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as suggested by its specific boiling point . Additionally, the presence of other chemicals in the environment, such as other reactants or catalysts, can also influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

isocyanatomethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOSi/c1-8(2,3)5-6-4-7/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXRJCHTPLNKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534830
Record name (Isocyanatomethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14283-35-3
Record name (Isocyanatomethyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14283-35-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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